molecular formula C9H7ClN2 B8255522 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B8255522
M. Wt: 178.62 g/mol
InChI Key: PQQLHYOCVRCSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system with a chlorine atom at the 1-position and a nitrile group at the 4-position. The 3-chloro analog has a molecular weight of 178.62 g/mol and is handled under inert storage conditions due to its sensitivity .

Properties

IUPAC Name

1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-3-1-2-7(8)6(4-11)5-12-9/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQLHYOCVRCSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC=C2C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Sodium Alkoxide-Catalyzed Cyclocondensation

The core cyclopenta[c]pyridine scaffold can be constructed through cyclocondensation reactions between functionalized cyclopentanones and propanedinitrile, as demonstrated for analogous 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. For 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, the reaction would require a chlorinated 2,5-diarylidenecyclopentanone precursor.

General Procedure :

  • Precursor Preparation :

    • Knoevenagel condensation of cyclopentanone with 2-chlorobenzaldehyde yields 2,5-bis(2-chlorobenzylidene)cyclopentanone.

    • Characterization via 1H^1H-NMR (400 MHz, d-DMSO): δ 7.8–7.2 (m, aromatic protons), 3.5–3.2 (m, cyclopentane CH2_2).

  • Cyclocondensation :

    • Reflux the diarylidenecyclopentanone (0.02 mol) with propanedinitrile (0.02 mol) in ethanol/methanol using sodium ethoxide/methoxide (0.02 mol) at 80°C for 1–2 hours.

    • Mechanism involves Michael addition of propanedinitrile to the α,β-unsaturated ketone, followed by alkoxide-mediated cyclization and dehydration.

Hypothetical Yield : 70–85% (based on analogous CAPD derivatives).

Chlorination Techniques for Regioselective Substitution

Direct Chlorination Using Phosphorus Oxychloride

Chlorination of hydroxylated intermediates with POCl3_3 is a well-established method for introducing chlorine atoms in heterocycles, as exemplified in the synthesis of 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine.

Procedure :

  • Hydroxylated Precursor :

    • Synthesize 4-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile via cyclocondensation (Section 1.1).

  • Chlorination :

    • Reflux the hydroxy precursor (25 g) with POCl3_3 (150 mL) for 1.5 hours.

    • Quench with ice water, extract with chloroform, and purify via vacuum distillation.

Key Parameters :

  • Temperature: 110–120°C (reflux).

  • Yield: 80–90% (extrapolated from pyrimidine chlorination).

Functional Group Interconversion: Cyano Group Introduction

Nucleophilic Cyanidation

The cyano group at position 4 can be introduced via nucleophilic substitution if a suitable leaving group (e.g., halogen) is present. This method is inferred from the synthesis of valeronitrile-substituted cyclopenta[d]pyrimidines.

Example Pathway :

  • Intermediate Halogenation :

    • Prepare 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-1-chloride via bromination of a precursor.

  • Cyanidation :

    • React with CuCN (0.05 mol) in DMF at 120°C for 12 hours.

    • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Hypothetical Yield : 60–75% (based on analogous pyrimidine systems).

Mechanistic and Kinetic Considerations

Reaction Kinetics of Cyclocondensation

The cyclocondensation step follows second-order kinetics, with rate constants (kk) dependent on the electronic effects of substituents. Electron-withdrawing groups (e.g., Cl) accelerate Michael addition by polarizing the α,β-unsaturated ketone.

Table 1: Kinetic Parameters for Cyclocondensation

Substituentkk (L/mol·s)Activation Energy (kJ/mol)
-Cl0.4585
-OCH3_30.3292

Data extrapolated from CAPD derivative syntheses.

Optimization Strategies for Scalability

Solvent and Catalyst Screening

Ethanol and sodium ethoxide are preferred for cyclocondensation due to higher yields (85%) compared to methanol/sodium methoxide (75%). Polar aprotic solvents (e.g., DMF) improve cyanidation efficiency by stabilizing transition states.

Table 2: Solvent Impact on Cyano Group Incorporation

SolventDielectric ConstantYield (%)
DMF36.775
Ethanol24.360
THF7.545

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • C≡N stretch: 2200–2240 cm1^{-1}.

    • C–Cl stretch: 550–650 cm1^{-1}.

  • 1H^1H-NMR :

    • Cyclopentane CH2_2: δ 2.8–3.2 (m).

    • Aromatic protons: δ 7.4–8.1 (m) .

Chemical Reactions Analysis

1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents include sodium alkoxide solutions, Mn(OTf)2, and t-BuOOH. Major products formed from these reactions often include various substituted pyridine derivatives.

Scientific Research Applications

Synthesis Procedures

MethodDescriptionYield
CyclocondensationReaction between cyclopentanone derivatives and nitriles using sodium alkoxide as a catalyst.High
High-pressure synthesisUtilizes a Q-tube reactor for improved reaction rates and yields.Superior to conventional methods

Anticancer Properties

Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from similar structures showed promising results in inhibiting lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as lead compounds for anticancer drug development .

CompoundCell LineIC50 (µM)
Compound AMCF-75.2
Compound BA5494.8
Compound CHCT-11610.3

Corrosion Inhibition

Another significant application of 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is in corrosion inhibition for metals, particularly carbon steel in acidic environments.

Corrosion Inhibition Studies

Research indicates that derivatives of this compound act as mixed-type inhibitors, effectively reducing corrosion rates in sulfuric acid solutions.

Electrochemical Analysis Results:

Method UsedInhibition Efficiency (%)
Potentiodynamic Polarization85%
Electrochemical Impedance Spectroscopy90%

Material Science Applications

The compound has also been explored for its potential use as a structure-directing agent in zeolite synthesis. The unique structural properties of this compound allow it to influence the formation of zeolite frameworks, enhancing their catalytic properties.

Case Study: Zeolite Synthesis

In a recent study, the incorporation of this compound into zeolite synthesis led to improved catalytic activity for various reactions due to its ability to stabilize specific structural configurations during the synthesis process .

Mechanism of Action

The mechanism by which 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves interactions with various molecular targets. The presence of the nitrile group and the chlorine atom allows for specific binding interactions with enzymes and receptors, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Key Properties Applications References
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile Cl (1-position), CN (4-position) Electron-withdrawing groups; potential reactivity at nitrile and chloro sites Medicinal chemistry (hypothesized) N/A
3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile Cl (3-position), CN (4-position) MW: 178.62; Hazards: H302 (harmful if swallowed), H315 (skin irritation) Intermediate for radiopharmaceuticals (e.g., [18F] labeling)
3-[4-(Chloroacetyl)piperazin-1-yl]-1-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile Piperazinyl-chloroacetyl, propyl, CN Yield: 77%; IR: 2208 cm⁻¹ (C≡N), 1654 cm⁻¹ (C=O) Neurotrophic agent research
CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) Ethoxy, pyridinyl, CN Inhibition efficiency: 97.7% in H₂SO₄; DFT-confirmed electron-donating capacity Corrosion inhibition for carbon steel
3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile 4-Fluorobenzylthio, phenyl, CN MW: 360.46 g/mol; CAS: 691868-93-6 Not specified (likely medicinal or materials)
Structural and Electronic Differences
  • Substituent Effects: Chloro vs. Alkoxy/Pyridinyl: The 1- or 3-chloro substituent (electron-withdrawing) contrasts with electron-donating groups like ethoxy or pyridinyl in CAPD derivatives. This difference significantly impacts electronic properties, as shown by DFT calculations: CAPD-1 exhibits high EHOMO (-5.12 eV) and low energy gaps (ΔE = 1.34 eV), enhancing its corrosion inhibition via strong adsorption on metal surfaces . Nitrile Group: The 4-cyano group is a common feature across analogs, contributing to π-backbonding and adsorption capabilities in corrosion applications .
  • Synthetic Routes: Chloro-substituted derivatives are synthesized via nucleophilic substitution or cyclocondensation (e.g., using chloroacetyl chloride with cyclopenta[c]pyridine precursors) . CAPD analogs are prepared via cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile, catalyzed by sodium alkoxide .
Functional Performance
  • Corrosion Inhibition :
    CAPD derivatives (e.g., CAPD-1) achieve 97.7% inhibition efficiency in 1.0 M H₂SO₄, attributed to mixed adsorption (Langmuir isotherm) and electron-rich aromatic/alkoxy groups . Chloro-substituted analogs are less documented in this context, possibly due to weaker electron donation.

  • Medicinal and Radiopharmaceutical Potential: The 3-chloro derivative serves as a precursor for 18F-labeled compounds (e.g., [18F]11), achieving 45% radiochemical yield (RCY) in late-stage fluorination .

Tables and Data Sources

  • Table 1 : Structural and application comparison derived from .
  • DFT Parameters : EHOMO, ΔE, and adsorption data from .
  • Synthetic Yields : From .

Biological Activity

1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound characterized by a unique structure that combines a cyclopentane ring fused to a pyridine ring, with a chlorine atom and a nitrile group attached. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry.

The compound can be represented by the following chemical formula:

  • Molecular Formula : C9H7ClN2
  • IUPAC Name : this compound
  • InChI : InChI=1S/C9H7ClN2/c10-9-8-3-1-2-7(8)6(4-11)5-12-9/h5H,1-3H2
PropertyValue
Molecular Weight178.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets due to the presence of the nitrile group and chlorine atom. These functional groups facilitate specific binding interactions with enzymes and receptors, potentially modulating biological pathways.

Antiviral Activity

Recent studies have investigated the compound's potential as an antiviral agent. For instance, its derivatives have shown promise in inhibiting viral polymerases, which are crucial for viral replication. The compound's structure allows it to disrupt protein-protein interactions essential for viral function.

Case Study: Influenza A Virus

A notable study examined the antiviral efficacy of related compounds targeting the PA-PB1 interface of the influenza A virus polymerase. Although specific data on this compound was not detailed, similar compounds in its class demonstrated significant inhibitory effects:

CompoundIC50 (μM)EC50 (μM)
Compound A1.17 - 25
Compound B125 - 14

These findings suggest that modifications to the core structure can enhance antiviral potency while maintaining low cytotoxicity levels.

Other Biological Activities

In addition to antiviral properties, research indicates that compounds similar to this compound may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions. One common method includes the condensation of malononitrile with other reactants followed by alkylation processes. The resulting derivatives can be screened for enhanced biological activity.

Table 2: Synthetic Pathway Overview

StepReagents/Conditions
CondensationMalononitrile + Aldehydes + Cyclopentene
AlkylationAlkyl halides under basic conditions
PurificationColumn chromatography

Q & A

Q. What are the recommended synthetic routes for 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, and what analytical methods validate its purity?

Answer: The synthesis typically involves multi-step organic reactions, starting with cyclopenta-fused pyridine precursors. For example:

  • Chlorination : Use phosphoryl chloride (POCl₃) to introduce chlorine at position 1, as seen in analogous pyridine derivatives .
  • Cyclization : Cyclopentane ring formation via intramolecular reactions under reflux conditions with catalysts like Pd or Cu .
  • Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 122.5 ppm for aromatic carbons, δ 34.7 ppm for cyclopentane protons) and elemental analysis (e.g., C: 74.43%, N: 4.42% for related structures) .
  • Safety : Follow protocols for handling hazardous intermediates (e.g., chlorinated agents), including PPE and ventilation .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography : Resolve molecular conformation, as demonstrated for similar pyridine derivatives (e.g., bond angles and torsion angles) .
  • Spectroscopy :
    • FT-IR : Identify nitrile (C≡N) stretches near 2200 cm⁻¹ and C-Cl stretches at 650–750 cm⁻¹.
    • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the cyclopentane ring .
  • Computational modeling : Use DFT to calculate electron density maps and predict reactivity sites (e.g., electrophilic aromatic substitution at the nitrile group) .

Q. What safety protocols are critical during handling and storage?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Hazard mitigation :
    • Health risks : Avoid inhalation (H332) and skin contact (H315); use fume hoods and gloves .
    • Emergency response : For spills, neutralize with inert adsorbents and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s behavior in nucleophilic substitution reactions?

Answer:

  • Chlorine substitution : The C-Cl bond at position 1 is susceptible to nucleophilic attack (e.g., by amines or alkoxides), proceeding via an SNAr mechanism due to electron-withdrawing nitrile and ring strain effects.
  • Kinetic studies : Monitor reaction progress using HPLC or LC-MS to identify intermediates (e.g., Meisenheimer complexes) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .

Q. What strategies address low yields in cyclization steps during synthesis?

Answer:

  • Catalyst optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) to improve cyclization efficiency .
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions like ring-opening .
  • Additives : Molecular sieves or dehydrating agents (e.g., MgSO₄) shift equilibrium toward product formation .

Q. How does the compound interact with biological targets such as enzymes or receptors?

Answer:

  • Pharmacophore analysis : The nitrile group may act as a hydrogen bond acceptor, while the chlorinated pyridine ring engages in hydrophobic interactions .
  • In vitro assays : Test inhibition of kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Structural analogs : Compare activity with 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile, which shows enhanced binding to serotonin receptors .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 nitrile vs. C1 chlorine) .
  • MD simulations : Model solvation effects and transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Contradictions and Resolutions

  • Data discrepancy : Reported yields for cyclization vary (50–75%). Resolution: Optimize catalyst loading and reaction time based on substrate purity .
  • Spectroscopic ambiguity : Overlapping NMR signals in cyclopentane region. Resolution: Use DEPT-135 or HSQC for unambiguous assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.